
Tris(decyl)silane
Overview
Description
Tris(decyl)silane (C10H21)3SiH is a trialkylsilane characterized by three decyl (C10H21) chains bonded to a central silicon atom. Trialkylsilanes are widely used in materials science, surface modification, and organic synthesis due to their hydrophobicity, thermal stability, and reactivity as reducing or coupling agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(decyl)silane can be synthesized through the hydrosilylation reaction, where decene (a ten-carbon alkene) reacts with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Tris(decyl)silane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is used in the presence of catalysts such as palladium or platinum.
Substitution: Reagents like halogens or alkyl halides are used under mild conditions
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Tris(decyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and imines.
Biology: this compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and surface properties .
Mechanism of Action
The mechanism of action of tris(decyl)silane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, allowing it to act as a hydride donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the modification of surface properties through hydrosilylation reactions .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Tris(trimethylsilyl)silane [(Me3Si)3SiH]
- Structure : Features three trimethylsilyl (Me3Si) groups.
- Reactivity : A potent radical-based reducing agent for organic halides, selenides, and ketones. It mediates carbon-carbon bond formation via radical pathways .
- Applications : Used in hydrosilylation reactions and thin-film deposition. For example, it reduces trifluoromethoxylated alkenes efficiently under AIBN catalysis .
- Thermal Stability : Stable under moderate conditions but decomposes at high temperatures (>200°C) due to Si–H bond cleavage.
Key Differences from Tris(decyl)silane:
- Tris(trimethylsilyl)silane’s smaller substituents (Me3Si) enhance its reactivity in radical reactions compared to bulkier decyl groups.
- Lower hydrophobicity due to shorter alkyl chains.
Tris(dimethylamino)silane [TDMAS, (Me2N)3SiH]
- Structure: Three dimethylamino (Me2N) groups attached to silicon.
- Reactivity : Used in atomic layer deposition (ALD) of SiO2 thin films. Requires plasma-enhanced oxidation (PEALD) for efficient SiOx formation at 150–450°C .
- Thermal Stability : Less stable than alkyl-substituted silanes; decomposes at lower temperatures unless stabilized by plasma.
- Byproducts : Retains carbon (Si–CH3) and nitrogen (Si–N) impurities in films under suboptimal conditions .
Key Differences from this compound:
- Amino ligands in TDMAS enable coordination chemistry but reduce thermal stability.
- Decyl substituents in this compound likely improve hydrophobicity and reduce reactivity in ALD applications.
Cetyl Trimethoxysilane [C16H33Si(OCH3)3]
- Structure : A long-chain alkylsilane with three methoxy groups.
- Applications : Enhances fiber-matrix adhesion in composites (e.g., sugar palm fiber/thermoplastic polyurethane) by forming hydrophobic, cross-linked networks .
- Hydrolysis : Reacts with hydroxyl groups on cellulose to create water-resistant coatings.
Key Differences from this compound:
- Methoxy groups in cetyl trimethoxysilane enable hydrolysis and bonding to polar surfaces, unlike non-reactive decyl chains.
- This compound’s lack of hydrolyzable groups limits its use in surface modification but improves chemical inertness.
Phenyl-Substituted Silanes (e.g., Trimethoxy(naphthalen-1-yl)silane)
- Structure : Aromatic substituents (e.g., naphthyl) bonded to silicon.
- Reactivity : Used in hydrogen-bonded networks and coordination chemistry. Synthesized via alkoxy substitution .
- Thermal Stability : Aromatic groups enhance stability compared to alkylsilanes.
Key Differences from this compound:
- Aromatic silanes exhibit π-π interactions, enabling applications in optoelectronics, while alkylsilanes like this compound prioritize hydrophobicity.
Comparative Data Table
Research Findings and Limitations
- Reactivity Trends : Bulky alkyl groups (e.g., decyl) reduce silane reactivity in radical or ALD applications but enhance hydrophobicity and thermal stability .
- Contradictions: Amino-substituted silanes like TDMAS show lower thermal stability compared to alkylsilanes, yet they dominate ALD due to their ligand-exchange capability .
- Gaps in Data : Direct studies on this compound are absent in the provided evidence; inferences rely on structural analogs.
Biological Activity
Tris(decyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by three decyl (C10) groups attached to a silicon atom. This structure imparts significant lipophilicity and alters the compound's interaction with biological systems. The presence of silicon in organic molecules often leads to enhanced stability and modified biological interactions compared to carbon-based counterparts .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that silane compounds exhibit varying degrees of antimicrobial properties. This compound, due to its hydrophobic nature, may disrupt microbial membranes, leading to cell lysis.
- Antiviral Properties : Preliminary studies suggest that silane derivatives can exhibit antiviral activity, potentially through mechanisms that involve altering viral entry or replication processes .
- Biocompatibility : The biocompatibility of this compound is crucial for its application in medical devices and drug delivery systems. Its interaction with biological membranes and cellular components is an area of ongoing research.
1. Antimicrobial Efficacy
A study evaluated the efficacy of various silane compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) determined through broth dilution methods.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
2. Antiviral Activity
In another study focusing on antiviral applications, this compound was tested against Tobacco mosaic virus (TMV). The compound showed a reduction in viral load when applied in vitro, suggesting potential for agricultural applications in crop protection.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death.
- Biofilm Inhibition : Research has indicated that silanes can inhibit biofilm formation by interfering with bacterial adhesion processes .
- Cell Penetration : Enhanced lipophilicity may facilitate better penetration through cellular membranes, allowing for more effective delivery of therapeutic agents.
Lipophilicity and Biological Activity
The increased lipophilicity associated with this compound enhances its ability to penetrate biological membranes. This property is particularly relevant in drug design where improved bioavailability is desired .
Computational Studies
Recent computational studies have provided insights into the binding affinities and interactions of this compound with various biological targets. These studies utilize molecular docking techniques to predict how the compound interacts at the molecular level with proteins involved in disease pathways.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Tris(decyl)silane in academic research?
Basic Research Focus
this compound synthesis typically involves hydrosilylation or silane reduction reactions. Key steps include:
- Synthesis : Use controlled stoichiometry of decyl chloride with trichlorosilane under inert atmospheres, followed by alkylation with Grignard reagents .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure. Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) validate purity and functional groups .
- Data Validation : Cross-reference spectral data with standardized databases (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .
Q. How can researchers optimize this compound’s role in radical-mediated reactions or catalysis?
Advanced Research Focus
this compound acts as a hydrogen donor in radical chain reactions. Methodological considerations include:
- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under varying temperatures to elucidate activation barriers .
- Catalytic Systems : Pair with transition-metal catalysts (e.g., Pd, Ni) for cross-coupling reactions. Monitor turnover frequencies (TOF) and quantify byproducts via high-performance liquid chromatography (HPLC) .
- Contradiction Management : Address discrepancies in yield or selectivity by adjusting solvent polarity (e.g., hexane vs. THF) or silane-to-substrate ratios .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
For complex derivatives (e.g., fluorinated or steroid-conjugated analogs):
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy. Compare with theoretical isotopic patterns .
- X-ray Crystallography : Resolve steric effects from decyl chains by analyzing crystal packing. Note limitations in crystallizing highly hydrophobic derivatives .
- Contradiction Analysis : If spectral data (e.g., ²⁹Si NMR shifts) conflict with literature, re-examine sample purity or consider diastereomeric impurities .
Q. How does this compound compare to shorter-chain analogs in surface modification studies?
Advanced Research Focus
Long-chain silanes like this compound enhance hydrophobicity in self-assembled monolayers (SAMs). Experimental strategies include:
- Contact Angle Measurements : Quantify surface wettability. Compare with Tris(propyl)silane to assess chain-length effects on hydrophobicity .
- Ellipsometry : Measure SAM thickness to correlate chain length with film density. Address contradictions in adsorption kinetics by varying substrate pretreatment (e.g., piranha vs. UV-ozone cleaning) .
- Stability Tests : Expose SAMs to extreme pH or temperatures. Use atomic force microscopy (AFM) to detect structural degradation .
Q. What strategies mitigate data inconsistencies in thermal stability studies of this compound?
Data Contradiction Focus
Thermogravimetric analysis (TGA) often shows variability due to:
- Decomposition Pathways : Monitor volatile byproducts via TGA-FTIR coupling. Differentiate between oxidative (Si-O formation) vs. thermal cleavage (Si-C bond rupture) .
- Sample Handling : Ensure anhydrous conditions during testing, as moisture accelerates hydrolysis. Replicate experiments under controlled humidity .
- Statistical Validation : Apply ANOVA to TGA replicates (n ≥ 5) to identify outliers. Report confidence intervals for decomposition temperatures .
Q. How can computational modeling enhance mechanistic understanding of this compound reactivity?
Advanced Research Focus
- DFT Calculations : Model transition states for hydride transfer steps. Compare activation energies with experimental Arrhenius plots .
- Molecular Dynamics (MD) : Simulate silane aggregation in solvent matrices. Correlate with experimental viscosity data to predict reaction diffusion limits .
- Contradiction Resolution : If computational results deviate from observed kinetics, re-parameterize force fields or include solvent explicit models .
Q. What safety protocols are critical when handling this compound in academic labs?
Basic Research Focus
- Ventilation : Use fume hoods for all procedures due to volatile siloxane byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate; avoid water to prevent exothermic reactions .
- Waste Disposal : Segregate silane waste from halogenated solvents to prevent hazardous interactions .
Properties
InChI |
InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSVDNDQPDZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400196 | |
Record name | Tridecylsilane; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18765-73-6 | |
Record name | Tridecylsilane; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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